molecular formula C18H24N4 B14390151 1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile CAS No. 89844-80-4

1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile

Katalognummer: B14390151
CAS-Nummer: 89844-80-4
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: LHTLVOQDNMCZAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is a member of the 1,2,3-triazole family, which is known for its unique properties and wide range of applications in various fields such as medicinal chemistry, materials science, and chemical biology. The 1,2,3-triazole moiety is particularly valued for its stability, ability to mimic amide bonds, and its presence in many bioactive compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This reaction is highly regioselective and efficient, providing high yields of the desired triazole product . The general procedure involves the reaction of a nonyl azide with a phenylacetylene in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher throughput compared to traditional batch processes . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the substituents attached to it.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of 1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Nonyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but lacks the phenyl group.

    5-Phenyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but lacks the nonyl group.

    1-Nonyl-5-phenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a nitrile group.

Uniqueness

1-Nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both nonyl and phenyl groups, which can enhance its lipophilicity and potential interactions with biological targets. This combination of substituents can lead to improved bioactivity and selectivity compared to other triazole derivatives .

Eigenschaften

CAS-Nummer

89844-80-4

Molekularformel

C18H24N4

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-nonyl-5-phenyltriazole-4-carbonitrile

InChI

InChI=1S/C18H24N4/c1-2-3-4-5-6-7-11-14-22-18(17(15-19)20-21-22)16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14H2,1H3

InChI-Schlüssel

LHTLVOQDNMCZAU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCN1C(=C(N=N1)C#N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.